molecular formula C22H18FN3O5S B2923641 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide CAS No. 941949-65-1

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Cat. No. B2923641
M. Wt: 455.46
InChI Key: BKKCRUMJCDFBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the 4-nitrobenzamide group. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Synthesis and Biological Activity

The research on related compounds to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide focuses on their synthesis, antimicrobial activity, and molecular docking studies. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and tested for antimicrobial potency. These compounds showed good to potent antimicrobial activity, with some exhibiting promising activity against both bacterial strains and fungi. Molecular docking studies suggested these compounds have good binding affinities with enzymes, implying potential therapeutic applications (Janakiramudu et al., 2017).

Anticancer Properties

Another area of interest is the pro-apoptotic effects of sulfonamide derivatives in cancer cells. Synthesized compounds were tested against various cancer cell lines, showing significant reduction in cell proliferation and induction of pro-apoptotic genes. This suggests that these compounds could be developed into effective anticancer agents (Cumaoğlu et al., 2015).

Chemical Synthesis and Characterization

The synthesis of novel compounds often involves intricate chemical reactions. For example, the preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] via an N-sulfonyl Pictet–Spengler reaction demonstrates the complexity of synthesizing quinoline derivatives. This high-yielding synthesis introduces a method for producing variably substituted dihydro-1H-spiro[isoquinoline-4,4′-piperidines], potentially useful in various pharmacological contexts (Liu et al., 2006).

Catalytic Applications

Research also extends to the development of new synthetic methodologies. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones catalyzed by succinimide-N-sulfonic acid represents a green and environmentally benign procedure for creating quinazolinones, highlighting the importance of innovative catalysis in medicinal chemistry (Ghashang et al., 2015).

Coordination Chemistry

In coordination chemistry, sulfonamides derived from 8-aminoquinoline have been used to synthesize copper and zinc complexes. The study of these complexes' crystal structures and properties opens up potential applications in materials science and catalysis (Silva et al., 2008).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O5S/c23-17-5-10-20(11-6-17)32(30,31)25-13-1-2-16-14-18(7-12-21(16)25)24-22(27)15-3-8-19(9-4-15)26(28)29/h3-12,14H,1-2,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKCRUMJCDFBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.